Cas no 31298-56-3 ((1S,6β)-4α,5α-Dihydroxy-3-[(E)-3-methyl-2-butenylidene]-7-oxabicyclo[4.1.0]heptan-2-one)
31298-56-3 structure
Product Name:(1S,6β)-4α,5α-Dihydroxy-3-[(E)-3-methyl-2-butenylidene]-7-oxabicyclo[4.1.0]heptan-2-one
CAS No:31298-56-3
MF:C11H14O4
MW:210.226463794708
CID:314841
Update Time:2024-02-29
(1S,6β)-4α,5α-Dihydroxy-3-[(E)-3-methyl-2-butenylidene]-7-oxabicyclo[4.1.0]heptan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Oxabicyclo[4.1.0]heptan-2-one,4,5-dihydroxy-3-(3-methyl-2-buten-1-ylidene)-, (1S,3E,4S,5S,6S)-
- (1S,6β)-4α,5α-Dihydroxy-3-[(E)-3-methyl-2-butenylidene]-7-oxabicyclo[4.1.0]heptan-2-one
- 7-Oxabicyclo[4.1.0]heptan-2-one, 4,5-dihydroxy-3-(3-methyl-2-butenylidene)-,[1S-(1a,3E,4b,5b,6a)]-
- 7-Oxabicyclo[4.1.0]heptan-2-one,4,5-dihydroxy-3-(3-methyl-2-butenylidene)-, (1S,3E,4S,5S,6S)- (9CI)
- Neopanepoxydone
- CID 101306865
- neo-Panepoxydone
- 7-Oxabicyclo[4.1.0]heptan-2-one, 4,5-dihydroxy-3-(3-methyl-2-buten-1-ylidene)-, (1S,3E,4S,5S,6S)-
-
- Inchi: 1S/C11H14O4/c1-5(2)3-4-6-7(12)9(14)11-10(15-11)8(6)13/h3-4,7,9-12,14H,1-2H3/b6-4+/t7-,9-,10+,11-/m0/s1
- InChI Key: FZFOYVPJRYSIMY-UDOVHQHDSA-N
- SMILES: O1[C@@H]2C(/C(=C/C=C(\C)/C)/[C@@H]([C@@H]([C@H]12)O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 352
- Topological Polar Surface Area: 70.1
Experimental Properties
- Density: 1.431±0.06 g/cm3(Predicted)
- Boiling Point: 424.3±45.0 °C(Predicted)
- pka: 12.46±0.40(Predicted)
(1S,6β)-4α,5α-Dihydroxy-3-[(E)-3-methyl-2-butenylidene]-7-oxabicyclo[4.1.0]heptan-2-one Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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